REACTION_CXSMILES
|
C([O:5][C:6](=[O:29])[CH2:7][CH2:8][O:9][CH2:10][CH2:11][O:12][CH2:13][CH2:14][O:15][CH2:16][CH2:17][O:18][CH2:19][CH2:20][S:21][S:22][C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][N:24]=1)(C)(C)C.C(O)(C(F)(F)F)=O.[SiH](CC)(CC)CC>ClCCl.C1(C)C=CC=CC=1>[N:24]1[CH:25]=[CH:26][CH:27]=[CH:28][C:23]=1[S:22][S:21][CH2:20][CH2:19][O:18][CH2:17][CH2:16][O:15][CH2:14][CH2:13][O:12][CH2:11][CH2:10][O:9][CH2:8][CH2:7][C:6]([OH:29])=[O:5]
|
Name
|
15-(2-pyridyldithio)-4,7,10,13-tetraoxapentadecanoic acid tert-butyl ester
|
Quantity
|
140 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(CCOCCOCCOCCOCCSSC1=NC=CC=C1)=O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Name
|
|
Quantity
|
250 μL
|
Type
|
reactant
|
Smiles
|
[SiH](CC)(CC)CC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Type
|
CUSTOM
|
Details
|
After stirring for 2 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was evaporated
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=CC=C1)SSCCOCCOCCOCCOCCC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | ||
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 99.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |